molecular formula C6H15ISi B100636 Silane, (3-iodopropyl)trimethyl- CAS No. 18135-48-3

Silane, (3-iodopropyl)trimethyl-

Cat. No. B100636
CAS RN: 18135-48-3
M. Wt: 242.17 g/mol
InChI Key: RVLGUXNVMKOVQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various silane compounds has been explored in the provided studies. For instance, tris(mercaptomethyl)(2,4,6-trimethoxyphenyl)silane was synthesized from its chloromethyl counterpart, demonstrating the potential for functional group transformation in silane chemistry . Similarly, tris(triisopropylsilyl)silane was synthesized and its structure analyzed, revealing an unusual nearly coplanar arrangement of silicon atoms . The synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane for use in Hiyama cross-coupling reactions further exemplifies the versatility of silane compounds in organic synthesis . Additionally, the preparation of 1,3-bis(trimethylsilyl)-1-alkynes from propargylic silanes highlights the reactivity of silanes with other functional groups .

Molecular Structure Analysis

The molecular structure of silane compounds has been a subject of interest. Tris(triisopropylsilyl)silane was found to have a nearly coplanar silicon arrangement, which is an unusual feature and could influence its reactivity . The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was determined, providing insights into potential coordination chemistry applications .

Chemical Reactions Analysis

Silane compounds participate in a variety of chemical reactions. The immobilization of the Si(CH2SH)3 group on silica surfaces via an Si–O–Si linkage was achieved using a mercaptomethyl silane derivative . Bis(triisopropylsilyl)silylene, generated from the decomposition of tris(triisopropylsilyl)silane, was shown to undergo insertions into H–Si bonds and addition to π-bonds of olefins, alkynes, and dienes . The hydrosilylation of alkenes and alkynes using tris(trimethylsilyl)silane as a radical-based reducing agent has been reported to proceed with high regioselectivity and stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are crucial for their applications. Tris(trimethylsilyl)silane was found to be an effective reducing agent for various organic substrates and a hydrosilylating agent for ketones and alkenes . Its autoxidation at ambient temperature was observed to proceed via a free-radical chain mechanism . The effect of organic-silane additives on the textural-structural properties of mesoporous silicate materials was also investigated, demonstrating the role of silanes in the formation of mesoporous structures .

properties

IUPAC Name

3-iodopropyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ISi/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGUXNVMKOVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339085
Record name Silane, (3-iodopropyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (3-iodopropyl)trimethyl-

CAS RN

18135-48-3
Record name Silane, (3-iodopropyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ethereal solution of magnesium iodide was prepared by adding 4.85 g (19 mmol) of iodine to 0.46 g (19 mmol) of magnesium in suspension in 40 ml of dry ether. 28 ml of this solution was added to a solution containing the crude 3-(trimethylsilyl)-1-propanol, methanesulfonate in 10 ml of ether. The reaction mixture was stirred for 3 hours at room temperature and then partitioned between ether and water, the organic phase was separated and further washed with aqueous sodium thiosulfate. After evaporation of the solvent, 1.6 g of (3-iodopropyl)trimethysilane was obtained as a colorless liquid.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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